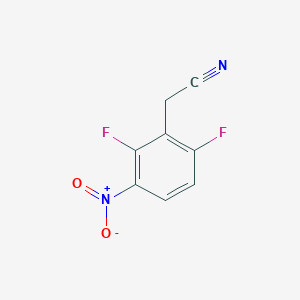

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

描述

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2,6-difluorobenzene followed by a cyanation reaction. The nitration process introduces the nitro group into the benzene ring, and the subsequent cyanation adds the acetonitrile group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyanation step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

Reduction: 2-(2,6-Difluoro-3-aminophenyl)acetonitrile.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Oxidation: 2-(2,6-Difluoro-3-nitrophenyl)acetic acid.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its role as a potential pharmaceutical agent. Its unique structure, featuring difluorinated and nitro groups, contributes to its biological activity. Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that fluorinated compounds can enhance the potency of kinase inhibitors due to improved binding affinity and selectivity for target enzymes .

Case Study: Cancer Treatment

A notable study explored the use of fluorinated acetonitriles in targeting GCN2 (General Control Nonderepressible Kinase 2), which is implicated in cancer cell survival under nutrient-deprived conditions. The research demonstrated that modifying the acetonitrile structure could lead to increased efficacy against various cancer types, including prostate and breast cancer . Table 1 summarizes the biological activities of related compounds.

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile | Kinase Inhibition | GCN2 | |

| 4-Nitrobenzyl Cyanide | Cytotoxicity | Various | |

| 3-Nitrophenylacetonitrile | Antitumor | Unknown |

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated moiety improves the hydrophobicity of the resulting polymers, making them suitable for applications in coatings and membranes .

Case Study: Polymer Synthesis

In a recent project, researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties compared to their non-fluorinated counterparts. Table 2 outlines the properties of these polymers.

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Fluorinated Polymer A | 85 | 250 | |

| Fluorinated Polymer B | 90 | 260 |

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactive nitrile group allows for further functionalization, enabling the production of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway

A synthetic pathway involving this compound was developed to produce novel heterocycles with potential biological activity. The reaction conditions optimized for this transformation included temperature control and solvent selection to maximize yield and purity .

作用机制

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

相似化合物的比较

Similar Compounds

- 2,6-Difluoro-3-nitrophenylacetic acid

- Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

- 2-(2,6-Difluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is unique due to its combination of fluorine and nitro groups, which confer distinct chemical reactivity and biological activity.

生物活性

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 246.19 g/mol

- CAS Number : 1369761-62-5

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-negative and Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 12.41 | Significant cytotoxicity |

| HCT-116 (colon cancer) | 9.71 | Moderate cytotoxicity |

| PC3 (prostate cancer) | 7.36 | High cytotoxicity |

The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and viability at higher concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Modulation of Cytokine Production : It may alter the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent case study involving the use of this compound in a murine model demonstrated significant tumor reduction when administered alongside standard chemotherapeutic agents. The study highlighted the potential for synergistic effects when combined with other treatments .

属性

IUPAC Name |

2-(2,6-difluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAXNKAHVMIFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。